molecular formula C15H16N2O5S B2831114 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2034352-35-5

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No. B2831114
CAS RN: 2034352-35-5
M. Wt: 336.36
InChI Key: UPMKAFFIWISCQR-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, also known as DBIBPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBPS is a sulfonamide derivative that belongs to the family of pyridine-based ligands. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Sulfonamide derivatives, including those related to the specified compound, have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase I and II. These enzymes are crucial in various biological processes, including the regulation of pH and ion transport in living organisms. Research has shown that sulfonamide derivatives can effectively inhibit these enzymes, indicating potential applications in treating conditions related to enzyme dysfunction (Gokcen et al., 2016).
  • Another study focused on the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting their use as valuable antibacterial agents (Abbasi et al., 2016).

Binding Studies and Protein Interaction

  • The interaction of sulfonamide derivatives with proteins such as bovine serum albumin has been explored using fluorescent probe techniques. This research provides insights into the binding mechanisms of these compounds to proteins, which is fundamental for understanding their pharmacokinetics and pharmacodynamics in potential therapeutic applications (Jun et al., 1971).

Lactoperoxidase Inhibition

  • Secondary sulfonamide derivatives have been synthesized and examined for their inhibitory effects against lactoperoxidase, an enzyme with a natural antibacterial function. The results indicate that these compounds can effectively inhibit lactoperoxidase, suggesting potential applications in modulating immune responses or developing new antibacterial strategies (Köksal et al., 2017).

Anticancer and Antimicrobial Agents

  • The synthesis and evaluation of sulfonamide derivatives for their anticancer and antimicrobial activities have been extensively studied. These compounds have shown significant inhibitory activity against various cancer cell lines and microbial strains, highlighting their potential as therapeutic agents (Debbabi et al., 2017).

Environmental Degradation

  • Research into the environmental degradation of sulfonamide antibiotics has revealed that certain microbial strains can degrade sulfonamides through ipso-hydroxylation followed by fragmentation. This process eliminates these compounds from the environment, reducing the risk of antibiotic resistance propagation (Ricken et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide are cholinesterases and lipoxygenase enzymes . Cholinesterases play a crucial role in nerve function by breaking down acetylcholine, a key neurotransmitter. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators.

Mode of Action

This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter neurotransmission and inflammatory responses.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-13(10-17-23(19,20)12-2-1-5-16-9-12)11-3-4-14-15(8-11)22-7-6-21-14/h1-5,8-9,13,17-18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKAFFIWISCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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